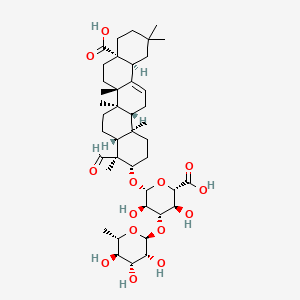
Gypsogenin 3-O-rhamnosylglucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gypsogenin 3-O-rhamnosylglucosiduronic acid is a disaccharide derivative, a glucosiduronic acid and a rhamnosylglucoside. It derives from a gypsogenin.
Aplicaciones Científicas De Investigación
Pharmacological Potential
Gypsogenin and its derivatives, including gypsogenin 3-O-rhamnosylglucuronide, have been studied for their potential therapeutic effects:
- Anti-inflammatory Properties : Research indicates that compounds derived from gypsogenin exhibit anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
- Antioxidant Activity : Gypsogenin derivatives have demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related conditions. This activity is attributed to their ability to scavenge free radicals and enhance the body's antioxidant defenses .
Biochemical Studies
This compound has been utilized in various biochemical studies to understand its metabolic pathways and interactions within biological systems:
- Metabolomic Profiling : In studies involving plant species such as Silene vulgaris, gypsogenin derivatives were analyzed using mass spectrometry techniques to identify their metabolic profiles. This research aids in understanding how these compounds are synthesized and metabolized in plants .
- Phenotypic Variation Studies : The compound has been included in studies assessing phenotypic variations among different species. By analyzing the presence of gypsogenin derivatives, researchers can correlate specific traits with metabolic profiles, providing insights into plant adaptability and evolution .
Agricultural Applications
Given its bioactive properties, this compound may also find applications in agriculture:
- Natural Pesticides : The anti-fungal and anti-bacterial properties of gypsogenin derivatives suggest their potential as natural pesticides. Research is ongoing to evaluate their effectiveness against various plant pathogens .
- Growth Regulators : Some studies propose that sapogenins can act as plant growth regulators, influencing growth patterns and stress responses. This could lead to the development of eco-friendly agricultural practices that enhance crop resilience .
Case Study 1: Anti-inflammatory Effects
A study published in The Journal of Ethnopharmacology explored the anti-inflammatory effects of gypsogenin derivatives, including this compound. The results indicated a significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases .
Case Study 2: Metabolomic Analysis
In a comprehensive metabolomic analysis conducted on Silene vulgaris, researchers identified this compound among other metabolites. The study utilized advanced techniques like flow infusion electrospray ionization mass spectrometry to quantify metabolite levels across different environmental conditions, highlighting the compound's role in plant stress responses .
Propiedades
Número CAS |
110064-53-4 |
|---|---|
Fórmula molecular |
C42H64O14 |
Peso molecular |
792.9 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H64O14/c1-20-26(44)27(45)28(46)34(53-20)55-31-29(47)32(33(49)50)56-35(30(31)48)54-25-11-12-38(4)23(39(25,5)19-43)10-13-41(7)24(38)9-8-21-22-18-37(2,3)14-16-42(22,36(51)52)17-15-40(21,41)6/h8,19-20,22-32,34-35,44-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t20-,22-,23+,24+,25-,26-,27+,28+,29-,30+,31-,32-,34-,35+,38-,39-,40+,41+,42-/m0/s1 |
Clave InChI |
OLFGQBKWRYLUAQ-KHXUXTKLSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)C(=O)O)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)C=O)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)C(=O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















